molecular formula C11H16ClN3 B1464539 3-chloro-N-(cyclohexylmethyl)pyrazin-2-amine CAS No. 1250157-35-7

3-chloro-N-(cyclohexylmethyl)pyrazin-2-amine

Cat. No.: B1464539
CAS No.: 1250157-35-7
M. Wt: 225.72 g/mol
InChI Key: RTEZXPYNPZPWPF-UHFFFAOYSA-N
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Description

3-chloro-N-(cyclohexylmethyl)pyrazin-2-amine is a chemical compound. It is a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring attached to a cyclohexylmethyl group and a chlorine atom . The empirical formula is C11H17N3 .

Future Directions

The future directions for research on 3-chloro-N-(cyclohexylmethyl)pyrazin-2-amine could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by similar compounds, it could be a promising scaffold for drug discovery research .

Properties

IUPAC Name

3-chloro-N-(cyclohexylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEZXPYNPZPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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